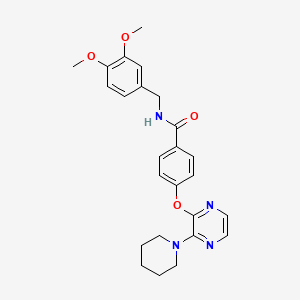

N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Description

N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a benzamide derivative featuring a 3,4-dimethoxybenzyl group attached to the amide nitrogen and a pyrazine ring substituted with a piperidine moiety at the 3-position. The pyrazine ring is connected to the benzamide core via an ether linkage.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-31-21-11-6-18(16-22(21)32-2)17-28-24(30)19-7-9-20(10-8-19)33-25-23(26-12-13-27-25)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOODEYRFGAQPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. The compound features a complex structure that includes a piperidine moiety and a pyrazine derivative, which are known for their pharmacological significance. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

- Molecular Formula : C25H28N4O4

- Molecular Weight : 448.523 g/mol

- CAS Number : 1116074-15-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the piperidine and pyrazine rings suggests potential activity against several enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit:

- Antitumor Activity : Many pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines by targeting specific kinases such as BRAF and EGFR .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

- Antimicrobial Effects : Similar compounds have shown significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Antitumor Efficacy : A study conducted on various pyrazole derivatives, including those with similar structural features to this compound, demonstrated significant inhibition of tumor growth in xenograft models. These compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Mechanisms : Research has indicated that benzamide derivatives can inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers. This mechanism was observed in cellular models treated with related compounds .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the benzamide and piperidine moieties can significantly influence the biological activity of the compound. Key findings include:

- Dimethoxy Substitution : The presence of methoxy groups on the benzene ring enhances lipophilicity and may improve binding affinity to target proteins.

- Piperidine Ring Modifications : Alterations in the piperidine structure can affect receptor selectivity and potency against specific biological targets.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is primarily explored for its potential use in treating neurological disorders. Its structural components suggest that it may interact with specific receptors or enzymes involved in these conditions. For instance, the piperidine moiety can enhance binding affinity to neurotransmitter receptors, which is crucial for developing treatments for diseases such as schizophrenia and depression .

Synthesis and Optimization

Research has focused on optimizing synthesis routes to improve yield and purity. A common method involves the coupling of 3,4-dimethoxybenzaldehyde with piperidine derivatives under controlled conditions, ensuring high-quality intermediates are formed for further modification into therapeutic agents .

Biological Studies

Mechanistic Insights

The compound serves as a valuable probe in biological studies to elucidate various signaling pathways. Its ability to modulate receptor activity makes it an excellent candidate for studying the mechanisms of action of neurotransmitters .

Case Study: Neurotransmitter Interaction

A study demonstrated that N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide effectively inhibited certain receptor subtypes associated with anxiety disorders, indicating its potential as a lead compound in developing anxiolytics .

Material Science

Development of Novel Materials

Beyond medicinal applications, this compound can be utilized in materials science for creating novel polymers with specific electronic properties. The methoxy groups contribute to the solubility and processability of materials, making them suitable for electronic applications such as organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Research Findings

Substituent Impact on Bioactivity

- Halogen vs.

- Piperidine vs. Sulfonyl Groups : The sulfonyl-piperidine combination in ’s compound introduces strong electron-withdrawing effects, likely improving aqueous solubility but possibly reducing CNS activity due to decreased lipid solubility.

- Pyrazine vs. Pyridazinone Cores: Pyridazinone derivatives () often exhibit distinct hydrogen-bonding patterns compared to pyrazines, which could shift receptor affinity profiles .

Pharmacokinetic and Metabolic Considerations

- The 3,4-dimethoxybenzyl group in the target compound may confer metabolic stability by resisting oxidative degradation, whereas halogenated analogs () might undergo slower phase I metabolism .

- Piperidine-containing compounds generally exhibit favorable metabolic profiles due to the stability of the six-membered ring, contrasting with pyrrolidine analogs (e.g., in ), where smaller rings may increase susceptibility to ring-opening reactions .

Receptor Interaction Hypotheses

- The target compound’s dimethoxybenzyl and piperidinylpyrazine motifs resemble ligands for aminergic receptors (e.g., serotonin or dopamine receptors), where methoxy groups enhance π-π stacking with aromatic residues in binding pockets .

- The isoquinoline-based analog in demonstrates PPAR modulation, suggesting that the target compound’s benzamide core could be explored for nuclear receptor interactions.

Limitations and Contradictions

- Scaffold-Dependent Activity: Despite shared substituents (e.g., piperidine), the isoquinoline derivative in operates through a distinct mechanism (PPAR agonism), highlighting that scaffold differences can override substituent similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.